molecular formula C8H15NO2S B1294019 Ethyl thiomorpholin-4-ylacetate CAS No. 39981-80-1

Ethyl thiomorpholin-4-ylacetate

Cat. No. B1294019
CAS RN: 39981-80-1
M. Wt: 189.28 g/mol
InChI Key: OIOSZBXAWCXWPL-UHFFFAOYSA-N
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Description

Ethyl thiomorpholin-4-ylacetate is a chemical compound with the molecular formula C8H15NO2S . It is classified as an ester and is commonly used in proteomics research . The compound appears as a solid and has the following predicted properties:

  • Refractive Index (n20D) : Predicted to be 1.50

Scientific Research Applications

Proteomics Research

  • Field : Proteomics
  • Application : Ethyl thiomorpholin-4-ylacetate is used in proteomics research .
  • Method : The specific methods of application in proteomics research are not detailed in the source .
  • Results : The outcomes of its use in proteomics research are not specified in the source .

Synthesis of Highly Substituted Tetrahydroquinolines

  • Field : Organic Chemistry
  • Application : Ethyl thiomorpholin-4-ylacetate is used in the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines .
  • Method : A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
  • Results : The method provides a simple one-pot economical preparation of highly substituted tetrahydroquinolines . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent waste .

Synthesis of Coumarin-3-carboxylate Ester

  • Field : Organic Chemistry
  • Application : Ethyl thiomorpholin-4-ylacetate is used in the synthesis of coumarin-3-carboxylate ester .
  • Method : The condensation of ethyl cyanoacetate and salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
  • Results : The method provides a simple and green procedure for the synthesis of coumarin derivatives . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent waste .

Synthesis of 3-Cyancoumarin

  • Field : Organic Chemistry
  • Application : Ethyl thiomorpholin-4-ylacetate is used in the synthesis of 3-cyancoumarin .
  • Method : The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .
  • Results : An efficient and facile approach was developed for the preparation of 3-cyancoumarin as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde . This method not only affords the products in high yields but also avoids the use of hazardous solvent and tedious isolation procedures .

properties

IUPAC Name

ethyl 2-thiomorpholin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-2-11-8(10)7-9-3-5-12-6-4-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOSZBXAWCXWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thiomorpholin-4-ylacetate

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